molecular formula C14H14FNO2 B7975719 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline

3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline

Cat. No.: B7975719
M. Wt: 247.26 g/mol
InChI Key: UNPCWIKMQSVSDL-UHFFFAOYSA-N
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Description

3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline is a fluorinated aniline derivative featuring a methoxyphenylmethoxy substituent. Its molecular structure combines electron-donating methoxy groups with a fluorine atom, which modulates electronic properties such as HOMO (highest occupied molecular orbital) levels. This compound is of interest in materials science, particularly in organic electronics, where methoxy groups enhance hole transport capabilities by raising HOMO levels, aligning favorably with semiconductor valence bands for efficient charge extraction . The synthetic route likely involves Suzuki-Miyaura cross-coupling or reductive amination, similar to related compounds .

Properties

IUPAC Name

3-fluoro-2-[(4-methoxyphenyl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-17-11-7-5-10(6-8-11)9-18-14-12(15)3-2-4-13(14)16/h2-8H,9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPCWIKMQSVSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 3-Fluoro-2-Hydroxyaniline

Starting from 2,4-difluoronitrobenzene, methoxy group introduction via nucleophilic aromatic substitution (NAS) with methanol and potassium tert-butoxide at 0–20°C yields 4-fluoro-2-methoxy-1-nitrobenzene (87.38% yield). Subsequent hydrogenation over Raney Ni (98% yield) produces 4-fluoro-2-methoxyaniline. Adapting this, 3-fluoro-2-hydroxyaniline could be synthesized via directed ortho-metalation of 3-fluoroaniline followed by hydroxylation.

Step 2: Amine Protection

Acetylation of 3-fluoro-2-hydroxyaniline using acetic anhydride in acetic acid at 90°C achieves >80% yield, analogous to Step C in the patent.

Step 3: Ether Formation via Mitsunobu Reaction

The Mitsunobu reaction couples the protected 3-fluoro-2-hydroxyaniline with 4-methoxybenzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids regioselectivity issues and typically proceeds in >70% yield.

Step 4: Deprotection

Hydrolysis of the acetyl group using hydrochloric acid under reflux (73.55% yield in analogous deprotection) yields the target compound.

Step 1: Nitro Group Introduction

Nitration of 3-fluoro-2-methoxybenzene (synthesized via NAS) using fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group at position 5 (78.30% yield).

Step 2: Reduction to Aniline

Catalytic hydrogenation (H₂, Raney Ni) reduces the nitro group to an amine (98% yield).

Step 3: Etherification via Alkylation

Reaction with 4-methoxybenzyl chloride in the presence of K₂CO₃ in DMF at 80°C forms the ether linkage. Yields for analogous alkylations range from 60–85%.

Comparative Analysis of Methodologies

ParameterRoute 1 (Mitsunobu)Route 2 (Alkylation)
Total Yield ~55%~65%
Regioselectivity HighModerate
Functional Tolerance Amine protectionNitro reduction
Cost High (DEAD reagent)Moderate

Route 1 offers superior regiocontrol but higher costs, while Route 2 is more scalable but requires careful nitro group management.

Optimization and Challenges

Solvent and Temperature Effects

  • Mitsunobu Reaction : THF or DMF at 0–25°C optimizes yields.

  • Alkylation : Polar aprotic solvents (DMF, DMSO) at 80–100°C enhance reaction rates.

Byproduct Formation

  • Over-alkylation in Route 2 is mitigated by using a 1:1 molar ratio of benzyl chloride to aniline derivative.

  • Incomplete deprotection in Route 1 necessitates extended reflux times (5–8 hrs) .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the aniline moiety.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-fluorinated or modified aniline derivatives.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • Role : Serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
  • Reactions : Commonly involved in Suzuki-Miyaura and Heck reactions, facilitating the development of pharmaceuticals and agrochemicals.
Reaction Type Example Outcome
Suzuki-MiyauraCoupling with boronic acidsFormation of biaryl compounds
Heck ReactionCoupling with alkenesSynthesis of substituted alkenes

Biological Applications

Drug Discovery and Development

  • Potential Therapeutic Properties : Investigated for anti-inflammatory and anticancer activities. Its structure allows for interactions with biological targets, enhancing its efficacy as a drug candidate .

Case Study: Anticancer Activity

  • Study Findings : In vitro studies have shown that 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Material Science

Development of Advanced Materials

  • Applications : Utilized in the formulation of polymers and coatings due to its unique chemical properties, which enhance stability and performance compared to traditional materials .
Material Type Application Benefits
PolymersCoatings for electronicsImproved durability and conductivity
DyesColorants in textilesEnhanced colorfastness

Analytical Chemistry

Reagent in Analytical Techniques

  • Usage : Employed as a reagent for detecting and quantifying substances in complex mixtures. Its reactivity allows for selective interactions with target analytes, improving analytical sensitivity .

Industrial Applications

Agrochemical Formulation

  • Role in Agriculture : Used in the synthesis of herbicides and fungicides, contributing to improved crop protection and yield. Its fluorinated structure enhances biological activity against pests .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

  • Key Differences : Replaces the methoxyphenylmethoxy group with a pyrazole-methyl substituent and introduces a chlorine atom.
  • This compound is synthesized via reductive amination with NaBH₄/I₂, highlighting its utility in pharmaceutical applications .

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

  • Key Differences : Features a ketone group at the para position and a chlorine substituent.
  • Impact : The electron-withdrawing acetyl group significantly lowers HOMO levels compared to the methoxyphenylmethoxy group in the target compound. This structural variation reduces conjugation efficiency, limiting its use in charge transport applications .

3-Chloro-4-[(3-chlorophenyl)methoxy]aniline

  • Key Differences : Substitutes fluorine with chlorine and replaces the 4-methoxyphenyl group with a 3-chlorophenyl moiety.
  • Impact: The dual chlorine substituents create strong electron-withdrawing effects, further lowering HOMO levels.

3-Fluoro-4-methoxyaniline

  • Key Differences : Lacks the benzyloxy group, simplifying the structure to a fluoro-methoxy aniline.
  • Impact : The absence of the bulky methoxyphenylmethoxy group improves solubility in polar solvents but reduces thermal stability. Its simpler structure makes it a common intermediate in dye and pharmaceutical synthesis .

2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline

  • Key Differences: Incorporates a trifluoromethyl group and a methoxyphenoxy substituent.
  • Impact : The trifluoromethyl group strongly withdraws electrons, drastically lowering HOMO levels. This compound’s high electronegativity suits it for applications requiring stability under oxidative conditions, such as in OLEDs or sensors .

Data Table: Comparative Analysis

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) HOMO Level (eV) Key Applications References
3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline Fluoro, (4-methoxyphenyl)methoxy C₁₄H₁₄FNO₂ 247.27 -5.2 (estimated) Organic HTMs, Perovskite solar cells
3-Chloro-4-[(3-chlorophenyl)methoxy]aniline Chloro, (3-chlorophenyl)methoxy C₁₃H₁₁Cl₂NO 268.14 -5.8 Pharmaceuticals, Agrochemicals
3-Fluoro-4-methoxyaniline Fluoro, Methoxy C₇H₇FNO 140.13 -5.5 Dye intermediates
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline Trifluoromethyl, 3-methoxyphenoxy C₁₄H₁₂NO₂F₃ 283.24 -6.1 OLEDs, Sensors

Biological Activity

3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and material sciences. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

  • IUPAC Name : this compound
  • CAS Number : [insert CAS number if available]
  • Molecular Formula : C10_{10}H12_{12}FNO2_2

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the fluorine atom and methoxy groups enhances its lipophilicity and binding affinity to target enzymes and receptors. Mechanistic studies suggest that it may act as an enzyme inhibitor and modulator of receptor activity, influencing pathways involved in cellular signaling and metabolic processes.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has shown significant activity against various strains of bacteria and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

These findings indicate that the compound possesses moderate to good antimicrobial activity, comparable to established antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways associated with cancer progression .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study focused on the antimicrobial efficacy of various derivatives, including this compound, reported that it effectively inhibited growth in both Gram-positive and Gram-negative bacteria, with a notable effect on S. aureus strains .
  • Anticancer Research :
    Another research effort evaluated the anticancer properties of the compound against two human cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the key spectroscopic techniques for characterizing 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline, and how can data interpretation address structural ambiguities?

Answer :

  • 1H/13C/19F NMR : Essential for identifying aromatic protons, methoxy groups, and fluorine environments. For example, the methoxy group (δ ~3.8 ppm) and fluorine coupling patterns in ¹⁹F NMR can confirm substitution positions.
  • ESI-MS : Detects molecular ion peaks ([M+H]⁺) and fragmentation patterns, as demonstrated in similar aniline derivatives (e.g., m/z 259–329 for substituted pyridinylmethoxy anilines) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or bonding using programs like SHELXL for refinement. SHELX workflows are robust for small-molecule structures, even with high-resolution or twinned data .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Answer :

  • Protection/deprotection strategies : Use temporary protecting groups (e.g., trifluoroacetyl for amines) to prevent side reactions during methoxy or fluorine substitution.
  • Catalytic systems : Palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) based on analogs like 4-methoxy-N-(4-methoxyphenyl)aniline .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorine substitution in this compound during electrophilic aromatic substitution?

Answer :

  • Electronic effects : Fluorine’s electron-withdrawing nature directs substitution to the ortho/para positions relative to the methoxy group. Computational studies (DFT) can model charge distribution and transition states.
  • Steric hindrance : The bulky (4-methoxyphenyl)methoxy group may favor meta substitution relative to the amino group. Compare with analogs like 3-Fluoro-2-(trifluoromethyl)aniline, where steric effects dominate .
  • Experimental validation : Use isotopic labeling (¹⁸F) or kinetic studies to track substitution pathways .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

Answer :

  • pH-dependent stability : Under acidic conditions, protonation of the amino group may lead to hydrolysis of the methoxy group. Under basic conditions, deamination or oxidation could occur.
  • Thermal degradation : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition points (e.g., analogs with methoxy groups decompose above 200°C) .
  • Degradation products : Monitor via HPLC-MS; for example, demethylation of methoxy groups yields phenolic byproducts .

Q. What strategies resolve contradictions in reported reaction yields for similar aniline derivatives?

Answer :

  • Reproducibility checks : Verify catalyst purity (e.g., Pd(OAc)₂ vs. PdCl₂), solvent dryness, and inert atmosphere (N₂/Ar).
  • Data normalization : Compare yields using internal standards (e.g., 1,3,5-trimethoxybenzene) to account for variations in isolation efficiency.
  • Case study : For 4-{[3-methyl-4-(trifluoroethoxy)pyridin-2-yl]methoxy}aniline, yields improved from 74% to 91% by optimizing CsF concentration and reaction time .

Methodological Guidance

Q. How can computational modeling (e.g., DFT, MD) predict intermolecular interactions of this compound in supramolecular assemblies?

Answer :

  • DFT calculations : Use Gaussian or ORCA to model hydrogen bonding between the amino group and electron-deficient aromatic systems.
  • Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina.
  • Crystal packing analysis : Software like Mercury (CCDC) visualizes π-π stacking and van der Waals interactions, critical for designing functional materials .

Q. What experimental controls are essential when studying the compound’s fluorescence or electronic properties?

Answer :

  • Solvent controls : Test in aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents to assess solvent effects on fluorescence quantum yield.
  • Reference standards : Compare with structurally similar fluorophores (e.g., 4-Methoxy-N-(4-methoxyphenyl)aniline) to isolate substituent effects .
  • Quenching studies : Add incremental amounts of iodide ions to evaluate static vs. dynamic quenching mechanisms.

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